molecular formula C21H22N2O2 B7699040 N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylbenzamide

N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylbenzamide

Numéro de catalogue B7699040
Poids moléculaire: 334.4 g/mol
Clé InChI: WKHKXHYLPKKCAS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylbenzamide (also known as GMX1777) is a small molecule inhibitor that has shown potential in treating cancer. It was first synthesized in 2007 and has since been the subject of numerous scientific studies.

Mécanisme D'action

GMX1777 inhibits the activity of NAD+ biosynthesis enzymes, including nicotinamide phosphoribosyltransferase (NAMPT) and nicotinamide mononucleotide adenylyltransferase (NMNAT). NAMPT is the rate-limiting enzyme in the NAD+ biosynthesis pathway, and its inhibition leads to a decrease in intracellular NAD+ levels. NMNAT is responsible for converting NMN to NAD+, and its inhibition also leads to a decrease in intracellular NAD+ levels.
Biochemical and Physiological Effects
GMX1777 has been shown to have anti-cancer effects in vitro and in vivo. It induces apoptosis in cancer cells, inhibits cancer cell proliferation, and sensitizes cancer cells to chemotherapy. It has also been shown to have anti-inflammatory effects and to protect against ischemic injury.

Avantages Et Limitations Des Expériences En Laboratoire

GMX1777 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been shown to have potent anti-cancer effects in vitro and in vivo. However, there are also limitations to using GMX1777 in lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to use in certain assays. It also has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.

Orientations Futures

There are several future directions for GMX1777 research. One direction is to develop more potent and selective NAMPT inhibitors that can be used as anti-cancer agents. Another direction is to investigate the potential of GMX1777 as a therapeutic agent for other diseases, such as inflammation and ischemic injury. Additionally, further studies are needed to determine the optimal dosing and administration of GMX1777 for therapeutic use.

Méthodes De Synthèse

The synthesis of GMX1777 involves several steps. First, 2-hydroxy-7-methylquinoline is reacted with paraformaldehyde to form the corresponding quinoline methanol. The resulting product is then reacted with propylamine and benzoyl chloride to form GMX1777. The final product is purified through column chromatography to obtain a pure compound.

Applications De Recherche Scientifique

GMX1777 has been the subject of numerous scientific studies due to its potential as an anti-cancer agent. It has been shown to inhibit the activity of nicotinamide adenine dinucleotide (NAD+) biosynthesis enzymes, which are essential for cancer cell survival. Inhibition of NAD+ biosynthesis leads to depletion of intracellular NAD+ levels, resulting in cancer cell death.

Propriétés

IUPAC Name

N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2/c1-3-11-23(21(25)16-7-5-4-6-8-16)14-18-13-17-10-9-15(2)12-19(17)22-20(18)24/h4-10,12-13H,3,11,14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKHKXHYLPKKCAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1=CC2=C(C=C(C=C2)C)NC1=O)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.